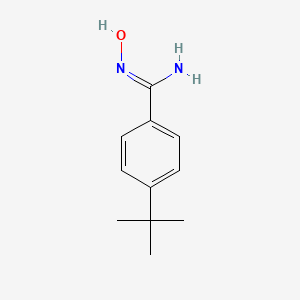

4-tert-Butylbenzamidoxime

Description

4-tert-Butylbenzamidoxime, a specialized organic compound, is garnering increasing attention within the scientific community for its unique chemical properties and potential applications. This article delves into the academic exploration of this compound, focusing on its place within the broader field of amidoxime (B1450833) chemistry and the significance of its parent structure, benzamidoxime (B57231).

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

4-tert-butyl-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(12)13-14/h4-7,14H,1-3H3,(H2,12,13) |

InChI Key |

QUCZBZUPJKDIRP-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C(=N/O)/N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=NO)N |

Origin of Product |

United States |

Molecular Structure and Conformational Analysis of 4 Tert Butylbenzamidoxime

Tautomeric Equilibria in Amidoximes

Amidoximes, as a class of compounds, are known to exist in a state of tautomeric equilibrium, a phenomenon that significantly influences their chemical behavior. researchgate.net This equilibrium involves the migration of a proton, leading to the formation of structural isomers that can interconvert. For amidoximes, several tautomeric forms are of primary consideration.

Amidoxime-Nitrone Tautomerism

A key tautomeric relationship in amidoximes is the equilibrium between the amidoxime (B1450833) form and the aminonitrone form. researchgate.netnih.gov The aminonitrone, which can be considered a zwitterionic species, is formed through a 1,2-hydrogen shift. nih.gov While the amidoxime form is generally more stable, the less stable but more reactive nitrone tautomer can play a crucial role in certain chemical reactions. csic.es Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in exploring this tautomerism, suggesting that the isomerization may proceed through a bimolecular process involving two oxime molecules rather than a simple thermal 1,2-H-shift. csic.es

Zwitterionic Forms

The presence of a zwitterionic, or aminonitrone, form in amidoximes was first demonstrated in 1964. nih.govresearchgate.net This form is characterized by a separation of charge within the molecule. The stability of this zwitterionic tautomer is influenced by the surrounding environment; for instance, protic solvents can stabilize the (Z)-aminonitrone form. researchgate.netspbu.ru Experimental identification of the aminonitrone tautomer has been achieved through techniques like FT-IR spectroscopy, which shows a characteristic band for the C=N stretching vibration at approximately 1690 cm⁻¹. nih.gov

Experimental and Theoretical Validation of Dominant Tautomers (e.g., Z-amidoxime)

Extensive experimental and theoretical investigations have been conducted to determine the most stable tautomeric and isomeric form of amidoximes. nih.gov Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have established that amidoximes and their O-acyl derivatives predominantly exist in the amino oxime form in solution. acs.org Computational studies, including DFT calculations on model compounds like acetamidoxime (B1239325) and benzamidoxime (B57231), consistently indicate that the (Z)-amidoxime is the most stable and dominant tautomer in both protic and aprotic solvents. nih.govresearchgate.net The relative energies of other forms, such as the (Z)-aminonitrone and (E)-amidoxime, are only slightly higher than that of the (Z)-amidoxime, suggesting their potential coexistence as minor species. nih.gov

Table 1: Relative Energies of Benzamidoxime Tautomers

| Tautomer/Isomer | Relative Energy (kcal/mol) |

| (Z)-amidoxime | 0 (Most Stable) |

| (Z)-aminonitrone | 4.5 |

| (E)-amidoxime | 5.4 |

| (E)-aminonitrone | > 9.8 |

| Iminohydroxylamine Isomers | > 9.8 |

| Nitroso-amine | ~30 |

This interactive table is based on data for benzamidoxime and illustrates the relative stability of its various tautomeric forms. nih.gov

Stereochemical Considerations

The stereochemistry of the oxime moiety is a critical aspect of the molecular structure of 4-tert-Butylbenzamidoxime, influencing its three-dimensional shape and potential interactions.

Z/E Stereoisomerism in Oxime Moieties

The carbon-nitrogen double bond (C=N) in the oxime group of this compound gives rise to geometric isomerism, resulting in the possibility of Z and E stereoisomers. researchgate.netacs.org The relative orientation of the substituents on the double bond defines these isomers. The stability of the Z versus the E configuration is an important factor that can affect the molecule's affinity for biological targets. researchgate.net In many amidoximes, the Z-form is the dominant and more stable isomer. researchgate.net The energy gap between the Z and E tautomers is generally significant and is slightly influenced by the solvent. researchgate.net The stereochemical configuration of oximes is crucial as it can dictate their biological activity. nih.gov

Intramolecular Interactions

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed structural and conformational data for the chemical compound this compound remains largely unavailable in the public domain. As a result, a thorough analysis of its molecular structure, hydrogen bonding networks, and conformational dynamics, as requested, cannot be provided at this time.

Initial searches confirmed the compound's basic identifiers, including its molecular formula (C11H16N2O) and CAS number (175204-39-4). However, efforts to uncover in-depth research findings from crystallographic or spectroscopic studies proved unsuccessful.

Furthermore, the investigation of conformational dynamics , which describes the various spatial arrangements a molecule can adopt, would necessitate detailed spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, or computational chemistry analyses. Techniques like the Nuclear Overhauser Effect (NOESY) in NMR can reveal through-space interactions between atoms, providing insights into the preferred conformations in solution. Temperature-dependent NMR studies can also shed light on the energy barriers between different conformers. However, no specific NMR or computational studies detailing the conformational behavior of this compound were found in the available literature.

While general principles of conformational analysis and hydrogen bonding can be applied to predict the likely behavior of the 4-tert-butylphenyl and amidoxime moieties, any such discussion would be speculative without concrete experimental or computational data for this specific compound. The steric bulk of the tert-butyl group is expected to influence the rotational freedom around the phenyl ring, and the amidoxime group is a known participant in hydrogen bonding. However, without empirical data, a scientifically rigorous article on these specific topics for this compound cannot be constructed.

The absence of this information in readily accessible scientific databases suggests that such detailed characterization of this compound may not have been published or is contained within proprietary research.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers a detailed view of the vibrational modes within the 4-tert-Butylbenzamidoxime molecule.

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the specific functional groups present in the molecule. The O-H stretching vibration of the oxime group is expected to produce a broad band in the region of 3600-3200 cm⁻¹. The N-H stretching vibrations of the amino group in the amidoxime (B1450833) moiety typically appear as one or two sharp bands in the 3500-3300 cm⁻¹ range.

The aromatic C-H stretching vibrations of the benzene (B151609) ring are anticipated to be observed around 3100-3000 cm⁻¹. optica.org The aliphatic C-H stretching vibrations of the tert-butyl group are expected to show strong absorptions in the 2960-2870 cm⁻¹ region. The C=N stretching of the oxime group is a characteristic feature and is expected to appear in the 1680-1620 cm⁻¹ range. Aromatic C=C stretching vibrations from the benzene ring typically give rise to bands in the 1600-1450 cm⁻¹ region. optica.org The C-N stretching vibration is expected to be in the 1250-1020 cm⁻¹ region, while the N-O stretching vibration should appear around 960-930 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3600-3200 | Broad, Medium | O-H Stretching (Oxime) |

| 3500-3300 | Sharp, Medium | N-H Stretching (Amine) |

| 3100-3000 | Medium to Weak | Aromatic C-H Stretching |

| 2960-2870 | Strong | Aliphatic C-H Stretching (tert-Butyl) |

| 1680-1620 | Medium | C=N Stretching (Oxime) |

| 1600-1450 | Medium to Strong | Aromatic C=C Stretching |

| 1250-1020 | Medium | C-N Stretching |

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by vibrations of the non-polar bonds. The aromatic ring vibrations, particularly the ring breathing mode, are expected to produce a strong signal around 1000 cm⁻¹. horiba.com The symmetric stretching of the C-C bonds in the tert-butyl group should also be Raman active. The C=N stretching vibration, while visible in IR, is also expected to be observable in the Raman spectrum. In contrast, the O-H and N-H stretching vibrations are generally weak in Raman spectra.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 2960-2870 | Strong | Aliphatic C-H Stretching (tert-Butyl) |

| 1600-1580 | Strong | Aromatic Ring Stretching |

The assignment of vibrational modes is based on the analysis of the FT-IR and FT-Raman spectra in conjunction with theoretical calculations and comparison with related molecules. For this compound, the vibrations can be categorized into those of the p-substituted benzene ring, the tert-butyl group, and the amidoxime moiety. The benzene ring has characteristic in-plane and out-of-plane bending modes. marmacs.org The tert-butyl group will exhibit characteristic rocking, bending, and twisting vibrations. The amidoxime group will have specific vibrational modes related to the C=N-OH and -NH₂ functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different types of protons. The nine equivalent protons of the tert-butyl group should appear as a sharp singlet, typically in the upfield region around 1.3 ppm. acdlabs.com The aromatic protons on the benzene ring will appear as a set of doublets due to para-substitution, likely in the range of 7.2-7.6 ppm. The two protons of the amino (-NH₂) group are expected to produce a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The single proton of the hydroxyl (-OH) group of the oxime is also expected to be a broad singlet, with a chemical shift that is highly dependent on experimental conditions.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.3 | Singlet | 9H | -C(CH₃)₃ |

| ~7.2-7.4 | Doublet | 2H | Aromatic Protons (ortho to tert-butyl) |

| ~7.4-7.6 | Doublet | 2H | Aromatic Protons (ortho to amidoxime) |

| Variable | Broad Singlet | 2H | -NH₂ |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The quaternary carbon of the tert-butyl group is expected around 35 ppm, while the three equivalent methyl carbons should appear around 31 ppm. The carbon atoms of the benzene ring will show signals in the aromatic region (120-150 ppm). The carbon atom attached to the tert-butyl group (C4) and the carbon atom of the amidoxime group (C1) will be quaternary and their signals will be less intense. The carbon of the C=N bond is expected to be in the range of 150-160 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~31 | -C(C H₃)₃ |

| ~35 | -C (CH₃)₃ |

| ~125 | Aromatic CH (ortho to tert-butyl) |

| ~128 | Aromatic CH (ortho to amidoxime) |

| ~140 | Aromatic C (ipso-amidoxime) |

| ~150 | Aromatic C (ipso-tert-butyl) |

Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts in both proton (¹H) and carbon-13 (¹³C) NMR spectra, it is possible to deduce the electronic environment of each nucleus and thus piece together the molecular puzzle.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The tert-butyl group, a prominent feature of the structure, would produce a sharp, singlet peak due to the nine equivalent protons. This signal is typically found in the upfield region of the spectrum, around 1.3 ppm, owing to the shielding effect of the alkyl group.

The aromatic protons on the benzene ring, being in different chemical environments relative to the amidoxime and tert-butyl substituents, are expected to appear as a set of doublets. Specifically, the two protons ortho to the tert-butyl group and the two protons ortho to the amidoxime group would likely give rise to two distinct doublet signals in the aromatic region, typically between 7.0 and 8.0 ppm. The coupling between these adjacent protons would result in the characteristic doublet splitting pattern.

Furthermore, the protons of the amidoxime functional group itself, namely the -NH₂ and -OH protons, would also produce signals in the ¹H NMR spectrum. These protons are exchangeable and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. The two protons of the amino group (-NH₂) are expected to appear as a broad singlet, while the hydroxyl proton (-OH) would also likely be a broad singlet. Their chemical shift values can vary over a wide range but are often observed in the downfield region of the spectrum.

¹³C NMR Spectroscopy

Complementing the proton NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The tert-butyl group will show two signals: one for the quaternary carbon atom attached to the benzene ring and another for the three equivalent methyl carbons. The quaternary carbon signal is expected around 35 ppm, while the methyl carbons would appear further upfield, typically in the range of 31-32 ppm.

The aromatic carbons will produce a set of signals in the downfield region, generally between 120 and 150 ppm. Due to the substitution pattern, four distinct signals are expected for the six aromatic carbons. The carbon atom bearing the tert-butyl group (C4) and the carbon atom attached to the amidoxime group (C1) will have characteristic chemical shifts influenced by their respective substituents. The remaining four aromatic carbons will give rise to two signals, representing the pairs of equivalent carbons (C2/C6 and C3/C5). The carbon atom of the C=NOH group in the amidoxime moiety is a key feature and is expected to have a chemical shift in the range of 150-160 ppm, reflecting its imine-like character.

| Proton (¹H) NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~1.3 (singlet) | -C(CH₃)₃ |

| ~7.4 (doublet) | Aromatic CH |

| ~7.6 (doublet) | Aromatic CH |

| broad singlet | -NH₂ |

| broad singlet | -OH |

| Carbon (¹³C) NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~31.5 | -C(C H₃)₃ |

| ~35.0 | -C (CH₃)₃ |

| ~125.0 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~130.0 | Aromatic C (quaternary) |

| ~155.0 | Aromatic C (quaternary) |

| ~150.0 | C=NOH |

Note: The chemical shift values presented in the tables are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of the molecular ion provides valuable structural clues. A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a significant peak at M-15. Further fragmentation could involve the loss of the entire tert-butyl group, leading to a peak at M-57.

X Ray Crystallographic Investigations

Single Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction data for 4-tert-Butylbenzamidoxime could be located. This foundational analytical technique is essential for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Without such an analysis, the subsequent detailed discussions on molecular geometry, intermolecular forces, and conformational states in the solid phase are not possible.

A determination of the solid-state molecular geometry, including bond lengths, bond angles, and torsion angles for this compound, is contingent upon single-crystal X-ray diffraction analysis. In the absence of this data, a quantitative description of its geometry in the crystalline state cannot be compiled.

While amidoxime (B1450833) functional groups are known to participate in hydrogen bonding and potentially form dimers, the specific intermolecular interactions governing the crystal structure of this compound remain uncharacterized. A crystallographic study would be necessary to identify and detail these interactions, such as the nature of hydrogen bond donors and acceptors and the geometry of any resulting supramolecular motifs.

The conformation of the 4-tert-butyl group relative to the benzamidoxime (B57231) moiety in the crystalline state is currently unknown. Single-crystal X-ray diffraction would provide definitive insights into the preferred spatial orientation of these molecular fragments, which is influenced by both intramolecular steric effects and intermolecular packing forces.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to modern computational chemistry. openaccessjournals.com These calculations offer a way to predict molecular structures, energies, and a variety of other properties from first principles. openaccessjournals.comwikipedia.org

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental parameters. wikipedia.org These methods aim to solve the electronic Schrödinger equation to determine the electronic structure and properties of a molecule. wikipedia.org While computationally intensive, they can provide highly accurate results. For complex molecules, approximations are often necessary to make the calculations feasible. stackexchange.com

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. google.commdpi.com It is particularly effective for studying the electronic structure of many-electron systems. nih.gov DFT methods are frequently employed for geometry optimizations and the prediction of various molecular properties. arxiv.org

Geometry optimization is a computational process used to find the minimum energy structure of a molecule. youtube.com For 4-tert-butylbenzamidoxime, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. DFT methods, such as B3LYP, are commonly used for this purpose, often in conjunction with a basis set like 6-311++G(d,p) to achieve reliable geometries. researchgate.netnih.gov The process continues until the forces on the atoms are close to zero, indicating that a stable conformation has been reached. youtube.com

A hypothetical optimized structure of this compound might yield the following parameters:

| Parameter | Value |

| C-N Bond Length (Amide) | 1.35 Å |

| N-O Bond Length (Oxime) | 1.41 Å |

| C=N Bond Angle | 118° |

| C-C-C Angle (tert-Butyl) | 109.5° |

Note: This table is illustrative and not based on actual calculated data for this compound.

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum. nih.gov These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra. nih.gov The absence of imaginary frequencies indicates a stable structure. d-nb.info These calculations can also provide insights into the nature of the chemical bonds and the effects of substituents on the vibrational modes. nih.gov For instance, the characteristic stretching frequencies of the C=N and O-H groups in this compound can be predicted.

An example of calculated vibrational frequencies might look like:

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3600 |

| C-H Stretch (Aromatic) | 3100 |

| C-H Stretch (Aliphatic) | 2950 |

| C=N Stretch | 1650 |

| C-N Stretch | 1250 |

Note: This table is illustrative and not based on actual calculated data for this compound.

The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. imist.mayoutube.comrsc.org This method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of a molecule. youtube.com The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to allow for direct comparison with experimental data. youtube.com These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of a synthesized compound. github.io

A sample of predicted NMR chemical shifts could be presented as:

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.2 - 7.8 |

| tert-Butyl Protons | 1.3 |

| Aromatic Carbons | 120 - 150 |

| tert-Butyl Carbons | 31, 35 |

Note: This table is illustrative and not based on actual calculated data for this compound.

Analysis of the electronic structure provides deep insights into the reactivity and properties of a molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. libretexts.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the amidoxime (B1450833) group, while the LUMO may be distributed over the π-system.

A summary of electronic properties could be:

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: This table is illustrative and not based on actual calculated data for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. These simulations model the motion of atoms and molecules based on the principles of classical mechanics, providing insights into conformational changes, intermolecular interactions, and solvent effects.

For a molecule like this compound, MD simulations would typically be employed to understand its structural flexibility and how it interacts with its environment, such as a solvent or a biological receptor. The simulation would begin by defining a force field, a set of parameters that describe the potential energy of the system, and then solving Newton's equations of motion for each atom. This generates a trajectory of the molecule's positions and velocities over time.

Analysis of these trajectories can reveal stable conformations of the 4-tert-butyl group and the benzamidoxime (B57231) moiety, as well as the dynamics of hydrogen bonding involving the oxime group. While specific research applying MD simulations to this compound is not publicly available, the methodology provides a robust framework for such future investigations.

Thermodynamic and Kinetic Analyses

Thermodynamic and kinetic analyses are crucial for predicting the feasibility and rate of chemical reactions involving this compound. Thermodynamics governs the energy difference between reactants and products, determining the spontaneity of a reaction, while kinetics describes the pathway and speed of the transformation.

Reaction Barrier Calculations

A key aspect of kinetic analysis is the calculation of reaction barriers, or activation energies. This is the minimum energy required for a chemical reaction to occur. Computational methods, such as Density Functional Theory (DFT), are commonly used to map the potential energy surface of a reaction and identify the transition state—the highest energy point along the reaction coordinate.

For this compound, one might investigate the rotational barrier of the tert-butyl group or the energy barriers associated with its synthesis or degradation pathways. The height of these barriers provides a quantitative measure of the reaction rate; a higher barrier corresponds to a slower reaction. The table below illustrates hypothetical reaction barriers for different types of reactions the compound might undergo, based on general chemical principles.

| Reaction Type | Hypothetical Reaction Barrier (kcal/mol) |

| C-N Bond Rotation | 5 - 10 |

| Isomerization of the Oxime | 20 - 30 |

| Hydrolysis | 25 - 35 |

Note: These values are illustrative and not based on actual experimental or computational data for this compound.

Binding Energy Determination

Binding energy calculations are fundamental to understanding the strength of non-covalent interactions between this compound and other molecules. This is particularly relevant in the context of supramolecular chemistry or drug design, where the compound might act as a ligand binding to a host molecule or a protein.

Computational techniques can predict the binding free energy, which is composed of enthalpic and entropic contributions. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used in conjunction with MD simulations to estimate these energies.

The binding energy would be calculated by subtracting the energies of the isolated molecule and its binding partner from the energy of the complex. A more negative binding energy indicates a stronger and more stable interaction. For instance, one could computationally screen the binding of this compound against a series of potential host molecules to identify the most favorable interactions.

| Interacting Molecule | Hypothetical Binding Energy (kcal/mol) |

| Water (as a solvent shell) | -5 to -15 |

| Cyclodextrin (as a host) | -10 to -20 |

| A Model Protein Active Site | -15 to -30 |

Note: These values are for illustrative purposes to demonstrate the concept and are not derived from specific studies on this compound.

Coordination Chemistry of 4 Tert Butylbenzamidoxime As a Ligand

Ligand Design and Coordination Modes

The amidoxime (B1450833) functional group is a versatile coordinating agent due to the presence of multiple potential donor atoms: the oxime nitrogen, the oxime oxygen, and the amine nitrogen. mdpi.com This versatility allows for several coordination modes, which are influenced by factors such as the pH of the medium, the nature of the metal ion, and the steric and electronic effects of the ligand's substituent, in this case, the 4-tert-butyl group. researchgate.net The fundamental coordination chemistry involves the neutral ligand, its tautomeric form, or its deprotonated (anionic) form. rsc.org

The amidoxime group can coordinate to a metal center in several ways, exhibiting different denticities.

Monodentate Coordination: In its neutral or tautomeric form, the amidoxime ligand typically binds to a metal ion in a monodentate fashion through the oxime oxygen atom. mdpi.comvaia.com This is often observed in solutions with low metal-to-ligand ratios. mdpi.com For example, in the complex UO₂(H₂BAO(T))₄₂ (where H₂BAO is benzamidoxime), the ligand coordinates to the uranyl center solely through the oxygen atom. mdpi.com This type of coordination is referred to as the 1.10 mode in Harris notation.

Bidentate Coordination: Upon deprotonation of the oxime's hydroxyl group, the resulting amidoximate anion can act as a bidentate ligand, coordinating through both the oxime nitrogen and oxygen atoms. nih.govlibretexts.orglibretexts.org This N,O-chelation creates a stable five-membered ring with the metal ion, a behavior enhanced by the chelate effect. libretexts.org This mode is common in complexes with transition metals and actinides. researchgate.netmdpi.com Another bidentate mode, known as the 2.20 mode, involves bridging between two metal centers. mdpi.com

Tridentate Coordination: While less common for simple amidoximes, tridentate coordination can be achieved. This typically occurs when amidoximes are part of a larger, specifically designed ligand structure containing additional donor atoms. mdpi.com Alternatively, under certain conditions, two amidoxime molecules can cyclize to form an imide dioxime, which can then act as a tridentate ligand. acs.orghoustonmethodist.org

Table 1: Common Coordination Modes of the Amidoxime Functional Group

| Denticity | Coordinating Atoms | Description | Typical Form of Ligand |

|---|---|---|---|

| Monodentate | O | The ligand binds through the oxygen atom of the oxime group (1.10 mode). | Neutral / Tautomer |

| Bidentate | N, O | The ligand forms a five-membered chelate ring, binding through the nitrogen and oxygen of the deprotonated oxime group. | Anionic |

| Tridentate | N, N, O | Can occur in specially designed ligands or through the formation of cyclic imide dioximes. | Anionic / Cyclized |

Chelation is a critical aspect of the coordination chemistry of amidoximes, leading to enhanced stability of the resulting metal complexes. The most significant chelation mode for the amidoximate anion with actinides like uranyl is the η² (eta-2) coordination. mdpi.com In this mode, the deprotonated [N-O]⁻ group binds to the metal center side-on, effectively acting as a bidentate chelate. mdpi.comsemanticscholar.org

Theoretical studies using Density Functional Theory (DFT) have established that the η² coordination of the amidoximate anion is the most stable binding motif for uranyl complexes. mdpi.comrsc.org This has been experimentally confirmed by the structural characterization of complexes like [UO₂(pmadH)₂(MeOH)₂], where two pyrimidine-2-amidoximate ligands each bind to the uranium center in an η² fashion. semanticscholar.org This η² binding is a key reason for the high affinity of amidoxime-based materials for uranium. dntb.gov.ua Studies on salicylaldoxime, a related ligand, also show that it coordinates to the uranyl cation via η² coordination of the aldoximate group, contributing to its high selectivity. nih.gov

Metal Complex Synthesis and Characterization

The synthesis of metal complexes with 4-tert-butylbenzamidoxime generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry, pH, and choice of solvent can direct the formation of complexes with different coordination modes and nuclearities. mdpi.commdpi.com

While extensive literature exists on the synthesis of transition metal complexes with various Schiff bases, oximes, and other chelating agents, mdpi.comnih.govrsc.org specific studies detailing the synthesis and characterization of this compound with technetium, cobalt, or iron are not widely reported. However, general synthetic routes can be inferred from related systems. Typically, a solution of a metal salt (e.g., CoCl₂, FeCl₃) is reacted with the ligand in a solvent like methanol (B129727) or ethanol (B145695), often with the addition of a base to facilitate deprotonation of the ligand. mdpi.comrsc.org

For instance, studies on pyridine-2-amidoxime have shown that it can form complex heterometallic structures like [Co₂Fe(NH₂pao)₆]³⁺, where the deprotonated amidoxime ligand bridges the metal centers. mdpi.com This indicates that amidoximes can stabilize polynuclear clusters. Iron(IV) and iron(V) complexes have been synthesized with other nitrogen-containing ligands, demonstrating iron's accessibility to high oxidation states which could be relevant for amidoxime chemistry. nih.govnih.govresearchgate.netrsc.orgchemrxiv.org The synthesis of technetium complexes often starts from precursors like [⁹⁹ᵐTcO₄]⁻ or organometallic cores like fac-[⁹⁹ᵐTc(CO)₃]⁺, which are then reacted with the chelating ligand. nih.govmdpi.comnih.govmdpi.com Given the strong chelating ability of the amidoximate group, it is expected to form stable complexes with these transition metals.

The complexation of actinides, particularly the uranyl ion (UO₂²⁺), with amidoxime-based ligands is a field of intense research due to its application in extracting uranium from seawater. mdpi.com

Uranyl (UO₂²⁺) Complexes: The reaction of uranyl nitrate (B79036) with benzamidoxime (B57231) (H₂BAO) in ethanol has been shown to produce complexes such as UO₂(H₂BAO(T))₄₂. mdpi.com In this complex, four neutral benzamidoxime ligands coordinate to the uranyl ion in a monodentate fashion through their oxygen atoms, resulting in a square bipyramidal geometry around the uranium center. mdpi.com In the presence of a base to deprotonate the ligand, uranyl complexes featuring the more stable η² coordination are formed, such as in [UO₂(pmadH)₂(MeOH)₂]. semanticscholar.org In these complexes, the uranium atom is typically in a hexagonal or pentagonal bipyramidal environment. mdpi.comsemanticscholar.org

Table 2: Selected Crystallographic Data for a Uranyl-Benzamidoxime Complex

| Complex | Formula | Crystal System | Space Group | U-O(oxo) (Å) | U-O(amidoxime) (Å) | Coordination Geometry |

|---|---|---|---|---|---|---|

| UO₂(H₂BAO(T))₄₂ | C₂₈H₃₂N₁₀O₁₂U | Monoclinic | P2₁/n | ~1.77 | ~2.35 | Square Bipyramidal |

Data is for the parent benzamidoxime (H₂BAO) complex as a close analog. mdpi.com

Neptunium (B1219326) (Np) and Plutonium (Pu) Complexes: Experimental data on the complexation of neptunium and plutonium with this compound or even simple benzamidoxime is scarce. However, theoretical studies provide significant insights. rsc.org DFT calculations on the complexation of Np(IV, V, VI) and Pu(IV) with model amidoximate ligands show that these ligands act in either a monodentate or bidentate fashion. rsc.org These studies predict that amidoxime-based adsorbents have a high affinity for Pu(IV) and Np(IV) and could potentially be used for their separation. rsc.org The bonding is predicted to have significant covalent character. rsc.org Experimental work on related systems, such as the complexation of Np(IV) and Pu(IV) with N-tert-butyl-N-(pyridin-2-yl)hydroxylaminato, shows that such ligands can stabilize these actinides in the +4 oxidation state, forming complexes of the type An[ligand]₄. rsc.orgnih.govnih.gov

Electronic Properties of Metal-Amidoxime Complexes

The coordination of the amidoxime ligand to the uranyl ion significantly influences the electronic structure of the {UO₂}²⁺ moiety. This is readily observed in vibrational spectroscopy. The Raman-active symmetric stretching vibration (ν₁) of the O=U=O bond, typically found around 870 cm⁻¹ in simple solvated uranyl, shifts to lower wavenumbers (e.g., 820 cm⁻¹ in [UO₂(pmadH)₂(MeOH)₂]) upon coordination to amidoximate ligands. mdpi.com This red-shift indicates a weakening of the U=O bonds due to the strong electron donation from the equatorial amidoximate ligands to the uranium center. mdpi.comresearchgate.net

Computational studies have further elucidated the electronic effects. The binding of amidoxime to uranyl is enhanced by incorporating electron-donating groups onto the ligand, a concept supported by mass spectrometry and fluorescence quenching experiments on a series of substituted aryl amidoximes. rsc.org The covalent character of the bond between actinides and amidoximate groups is higher compared to that with carboxylate groups, contributing to their stronger binding energy. rsc.org For neptunium complexes, the Np(VI) species are predicted to have stronger covalent interactions than the Np(V) species. rsc.org

Table 3: Spectroscopic Data for Uranyl-Amidoxime Complexes

| Complex Type | Spectroscopic Probe | Key Feature | Observation | Implication |

|---|---|---|---|---|

| Uranyl-amidoxime | Raman Spectroscopy | ν₁(O=U=O) symmetric stretch | Red-shift to ~820-830 cm⁻¹ from ~870 cm⁻¹ | Strong electron donation from ligand to U, weakening the U=O bond. mdpi.com |

| Uranyl-amidoxime | IR Spectroscopy | ν₃(O=U=O) antisymmetric stretch | Red-shift to ~870 cm⁻¹ from ~960 cm⁻¹ | Weaker U=O bonds due to equatorial coordination. mdpi.com |

| Uranyl-amidoxime | UV-Vis Spectroscopy | Charge-transfer bands | Ligand-to-metal charge transfer (LMCT) bands are observed. | Provides information on the electronic transitions within the complex. mdpi.com |

Data is for related amidoxime complexes, such as those of pyrimidine-2-amidoxime and pyridine-2-amidoxime, as representative examples.

Metal-Ligand Bonding Character (e.g., Covalency)

The interaction between a metal ion and a ligand, such as this compound, can range from purely ionic to purely covalent, though most bonds exhibit a character that is intermediate between these two extremes. The degree of covalency in the metal-ligand bond is a critical factor that influences the stability, electronic properties, and reactivity of the resulting complex.

While specific experimental data on the covalency of metal-4-tert-butylbenzamidoxime bonds are not extensively documented in publicly available research, the principles of ligand field theory and molecular orbital theory provide a framework for understanding these interactions. The amidoxime group, -C(NH₂)=NOH, typically coordinates to metal ions through the nitrogen and oxygen atoms of the oxime group, acting as a bidentate chelating ligand. This chelation forms a stable five-membered ring with the metal center.

The nature of the metal-ligand bond is influenced by the overlap between the metal's d-orbitals and the ligand's orbitals. In the case of this compound, the nitrogen and oxygen atoms act as σ-donors, providing electron density to the metal center. The degree of covalency can be qualitatively assessed using spectroscopic techniques. For instance, changes in the vibrational frequencies of the C=N and N-O bonds in the infrared (IR) spectrum upon coordination can provide insight into the strength of the metal-ligand bond. A shift to lower wavenumbers for the C=N bond and a shift to higher wavenumbers for the N-O bond upon deprotonation and coordination are indicative of the formation of a coordinate bond. researchgate.net

Furthermore, theoretical calculations, such as Density Functional Theory (DFT), can offer quantitative insights into the metal-ligand bonding. These studies can elucidate the contributions of both metal and ligand orbitals to the molecular orbitals of the complex, thereby quantifying the covalent character of the bonds.

Influence of Substituents on Coordination Behavior (e.g., 4-tert-butyl group)

The presence of substituents on a ligand can significantly alter its coordination behavior through both electronic and steric effects. The 4-tert-butyl group on the benzamidoxime moiety is expected to exert a notable influence on the properties of the resulting metal complexes.

Electronic Effects: The tert-butyl group is generally considered to be electron-donating through an inductive effect. This can increase the electron density on the aromatic ring and, by extension, on the amidoxime functional group. An increase in electron density on the coordinating nitrogen and oxygen atoms would enhance the ligand's basicity, potentially leading to the formation of more stable metal complexes. This enhanced electron-donating ability can also influence the redox properties of the metal center in the complex. Studies on other ligands have shown that the insertion of tert-butyl groups can raise the energy levels of molecular orbitals, which can be attributed to a hyperconjugation effect. nih.gov

Steric Effects: The tert-butyl group is sterically bulky. This steric hindrance can influence the coordination geometry of the metal complexes. For instance, the bulkiness of the ligand could favor the formation of complexes with lower coordination numbers or could lead to distorted geometries around the metal center. In some cases, the steric bulk of tert-butyl groups has been shown to provide kinetic stabilization to the resulting complexes. The Thorpe-Ingold effect describes how bulky substituents can influence reaction rates and equilibria, and similar principles can apply to coordination chemistry.

The interplay of these electronic and steric effects ultimately dictates the coordination chemistry of this compound. While specific research on this ligand is limited, studies on related compounds provide valuable insights. For example, the coordination chemistry of other ligands containing tert-butyl groups, such as certain phosphine (B1218219) and calixarene (B151959) ligands, has been extensively studied, revealing how this substituent can be used to tune the properties of metal complexes for various applications, including catalysis and materials science. wgtn.ac.nz

The following table summarizes the potential influences of the 4-tert-butyl group on the coordination behavior of benzamidoxime:

| Property | Influence of 4-tert-butyl group | Underlying Effect |

| Ligand Basicity | Likely increased | Electron-donating inductive effect |

| Complex Stability | Potentially enhanced | Increased ligand basicity |

| Coordination Geometry | May be distorted or favor lower coordination numbers | Steric hindrance |

| Redox Potential of Metal | Can be modulated | Electronic effect on metal center |

| Solubility | Increased in non-polar solvents | Lipophilic nature of the tert-butyl group |

Reactivity and Derivatization Pathways

Oxidation Reactions

The oxidation of the amidoxime (B1450833) group is a significant transformation that can lead to the formation of either amides or nitriles, depending on the reaction conditions and the oxidizing agent employed. This controlled conversion is crucial for synthetic chemistry, allowing for the selective production of different functional groups from a single precursor.

The oxidation of arylamidoximes, such as 4-tert-butylbenzamidoxime, can be directed to selectively produce either the corresponding amide (4-tert-butylbenzamide) or the nitrile (4-tert-butylbenzonitrile). The outcome of the reaction is highly dependent on the nature of the oxidant. researchgate.net

Biomimetic oxidation studies, often employing cytochrome P450 enzymes or chemical systems that mimic their action, demonstrate this dichotomy. nih.govacs.org For instance, oxidation by rat liver microsomes in the presence of NADPH and O₂ results in the formation of both the corresponding amide and nitrile. nih.govacs.org The mechanism for amide formation is believed to proceed via the superoxide (B77818) radical anion (O₂•⁻), whereas nitrile formation is thought to involve a high-valent iron-oxo species. nih.govacs.org

Specific chemical reagents allow for more selective transformations. Research has shown that monoelectronic oxidants tend to favor nitrile formation, while oxygen atom donors typically yield the amide. researchgate.netnih.gov A key study on 4-chlorobenzamidoxime, a structurally related arylamidoxime, illustrates this principle clearly:

Amide Formation: Oxidation with hydroperoxides such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBuOOH) leads selectively to the formation of 4-chlorobenzamide. researchgate.net Similarly, using o-iodoxybenzoic acid (IBX) as the oxidant also yields the amide as the major product. nih.gov

Nitrile Formation: The use of monoelectronic oxidants like lead tetraacetate (Pb(OAc)₄) or silver carbonate (Ag₂CO₃) results in the selective formation of 4-chlorobenzonitrile. researchgate.net The combination of an oxidant like IBX with tetraethylammonium (B1195904) bromide (TEAB) can also steer the reaction towards the nitrile. nih.gov

This differential reactivity provides a valuable synthetic tool for chemists, as summarized in the table below.

| Oxidizing Agent/System | Major Product | Minor Product | Reference |

| H₂O₂, tBuOOH (O₂ atom donors) | Amide | - | researchgate.net |

| o-Iodoxybenzoic Acid (IBX) | Amide | Nitrile | nih.gov |

| Pb(OAc)₄, Ag₂CO₃ (Monoelectronic) | Nitrile | - | researchgate.net |

| IBX / TEAB | Nitrile | Amide | nih.gov |

| Cytochrome P450 (microsomes) | Amide & Nitrile | - | nih.govacs.org |

| Photooxygenation of Amidoximate | Amide | Nitrile | nih.govresearchgate.net |

The reaction of amidoximes with singlet oxygen (¹O₂) is conditional and highlights the importance of the compound's protonation state. Studies have demonstrated that amidoximes in their neutral form are generally inert to singlet oxygen. nih.govresearchgate.net However, upon deprotonation to the corresponding amidoximate anion, they become susceptible to oxidation. nih.govresearchgate.net

This reaction is typically carried out via photooxygenation, where a photosensitizer, light, and oxygen are used to generate ¹O₂ in situ. When the amidoximate anion of a compound like this compound reacts with singlet oxygen, the primary product is the corresponding amide (4-tert-butylbenzamide), with the nitrile (4-tert-butylbenzonitrile) being formed as a minor product. nih.govresearchgate.net This reactivity pathway is significant as it offers a method for the selective oxidation of amidoximes under specific, light-induced conditions and clarifies potential biological oxidation routes. nih.gov Mechanistic studies on related compounds suggest that the reaction may proceed through radical-based pathways in the presence of oxygen. researchgate.net

Transformation to Heterocyclic Systems

The amidoxime functional group is a powerful synthon for the construction of nitrogen- and oxygen-containing heterocycles. For this compound, this reactivity is most notably exploited in the synthesis of 1,2,4-oxadiazoles and various oxadiazine derivatives.

The most prevalent method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivative. rjptonline.orgorganic-chemistry.org In this route, this compound provides the N-C-NOH fragment, which ultimately forms the C3-N2-O1 part of the heterocyclic ring, bearing the 4-tert-butylphenyl group at the 3-position.

The general process involves two main steps:

O-Acylation: The amidoxime is first acylated on the hydroxylamine (B1172632) oxygen by a carboxylic acid, acyl chloride, or anhydride. This step forms an O-acyl amidoxime intermediate. scielo.br To facilitate this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) are often used when reacting with a carboxylic acid. scielo.brnih.gov

Cyclodehydration: The resulting O-acyl amidoxime intermediate is then subjected to thermal or catalyzed cyclization, which involves the elimination of a water molecule to form the stable 1,2,4-oxadiazole (B8745197) ring. scielo.br

For example, reacting this compound with a substituted benzoic acid in the presence of a coupling agent would yield a 3-(4-tert-butylphenyl)-5-(substituted-phenyl)-1,2,4-oxadiazole. This route is highly versatile, allowing for a wide variety of substituents to be introduced at the C5 position of the oxadiazole ring by simply changing the carboxylic acid component. nih.gov

| Reagent 1 | Reagent 2 | Key Intermediate | Product | Reference |

| This compound | Carboxylic Acid (+ DCC/CDI) | O-Acyl amidoxime | 3-(4-tert-butylphenyl)-1,2,4-oxadiazole | scielo.brnih.gov |

| This compound | Acyl Chloride | O-Acyl amidoxime | 3-(4-tert-butylphenyl)-1,2,4-oxadiazole | nih.gov |

| This compound | Anhydride | O-Acyl amidoxime | 3-(4-tert-butylphenyl)-1,2,4-oxadiazole | rjptonline.org |

Recent synthetic advancements have established pathways for the formation of oxadiazine derivatives from amidoximes under metal-free conditions. One notable method involves the reaction of amidoximes with alkynylbenziodoxolones (EBXs). acs.orgnih.gov This reaction demonstrates a fascinating substituent-controlled selectivity, where varying the nature of the amidoxime can lead to two distinct oxadiazine isomers. acs.orgacs.org

The process is a tandem reaction that proceeds through different 1,2-migration and cyclization pathways depending on the electronic properties of the amidoxime's substituents. acs.org While specific examples using this compound are part of this broader class of reactions, the general scheme shows that an N-aryl amidoxime (like this compound) reacts with an EBX in the presence of a single base to yield functionalized oxadiazine derivatives. acs.orgscispace.com This strategy provides a sophisticated and efficient route to complex heterocyclic structures from readily available amidoxime precursors. nih.gov

Post-Synthetic Functionalization of Amidoxime Moieties

Post-synthetic modification (PSM) is a powerful strategy used in materials chemistry to introduce functional groups into pre-existing structures like polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). nih.govresearchgate.net In this context, the amidoxime group is a highly sought-after functionality, particularly for applications such as the selective capture of uranyl ions from seawater. doi.orgrsc.org

The most common PSM approach to introduce amidoxime groups involves a two-step process:

Framework Synthesis: A robust, porous framework (e.g., a COF or MOF) is first synthesized using organic linkers that contain nitrile (-C≡N) groups. nih.gov

Amidoximation: The nitrile-functionalized material is then treated with hydroxylamine (NH₂OH). This reaction converts the nitrile groups distributed throughout the porous material into amidoxime groups, a process termed "amidoximation". nih.govnih.gov

This conversion of nitrile-appended frameworks into amidoxime-functionalized ones (e.g., COF-TpDb to COF-TpDb-AO) preserves the structural integrity and porosity of the parent material while imbuing it with the unique chemical properties of the amidoxime group. nih.gov The resulting amidoxime moieties within the framework are then available for further chemical reactions, such as chelation with metal ions or the derivatization pathways discussed in the sections above. nih.govoaepublish.com This highlights the dual role of the amidoxime group in materials science: it is both a target for synthesis via PSM and a reactive handle for subsequent functionalization.

Amidoxime Ether Formation

The formation of amidoxime ethers from this compound involves the O-alkylation of the hydroxyl group of the amidoxime functionality. This transformation is a key derivatization pathway that can be used to modify the compound's properties or to prepare intermediates for further synthetic steps. A common method for the synthesis of such ethers is analogous to the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comfrancis-press.com

In the context of this compound, the first step is the deprotonation of the N-OH group to form the corresponding alkoxide. This is typically achieved using a suitable base. The resulting nucleophilic oxygen can then react with an alkylating agent, such as an alkyl halide, to form the desired ether. The general strategy for the synthesis of O-alkylamidoximes involves two main steps: the formation of the amidoxime from the corresponding nitrile, followed by its alkylation. researchgate.net

A general procedure for the O-alkylation of amidoximes can be described as follows: The amidoxime is dissolved in a suitable solvent, and a base is added to generate the alkoxide. Subsequently, the alkylating agent is introduced, and the reaction mixture is stirred, often with heating, to facilitate the formation of the ether. The choice of base, solvent, and reaction conditions can influence the yield and purity of the resulting O-alkylamidoxime.

For instance, the synthesis of O-alkylamidoximes has been reported using sodium hydride (NaH) as the base in a solvent like dimethylformamide (DMF). sciendo.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be employed to facilitate the reaction between the alkoxide and the alkyl halide, particularly when dealing with biphasic reaction systems. utahtech.edu

The following table summarizes a general synthetic protocol for the O-alkylation of benzamidoximes, which can be adapted for this compound.

Table 1: General Conditions for O-Alkylation of Benzamidoximes

| Step | Reagents and Conditions | Purpose |

| Deprotonation | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | To generate the nucleophilic alkoxide from the amidoxime. sciendo.comnih.gov |

| Alkylation | Alkylating agent (e.g., Alkyl halide), Optional: Phase-transfer catalyst (e.g., TBAB) | To introduce the alkyl group onto the oxygen atom of the amidoxime. utahtech.edu |

| Reaction | Stirring at room temperature or elevated temperature (e.g., reflux) | To promote the nucleophilic substitution reaction. sciendo.comnih.gov |

Applications in Advanced Chemical Systems

Adsorption Technologies

The ability of the amidoxime (B1450833) group to form stable complexes with metal ions is extensively leveraged in adsorption technologies. Materials functionalized with amidoxime groups act as highly effective sorbents for capturing and removing specific ions from aqueous solutions.

The vast reserves of uranium dissolved in seawater (approximately 3.3 ppb) represent a nearly inexhaustible source of nuclear fuel. researchgate.netchem960.com However, extracting it economically is a major scientific challenge. Adsorbents functionalized with amidoxime groups have emerged as the most promising materials for this purpose. chem960.com These materials typically involve grafting amidoxime groups onto robust and porous polymer fibers. The amidoxime groups exhibit a high affinity for the uranyl ion (UO₂²⁺), which is the predominant form of uranium in oxygenated seawater. chem960.com

Beyond uranium, the strong chelating properties of amidoxime-based materials are valuable for managing nuclear waste. A critical challenge in nuclear waste management is the separation of minor actinides (e.g., Americium, Am³⁺; Curium, Cm³⁺) from lanthanides, as they are chemically very similar. mdpi.commdpi.com Effective separation is crucial for reducing the long-term radiotoxicity of nuclear waste. mdpi.com While specific studies on 4-tert-Butylbenzamidoxime for this purpose are not prominent, materials with chelating groups similar to amidoximes are central to developing advanced separation strategies. mdpi.com Layered metal sulfides and other functionalized sorbents are being investigated for their ability to selectively bind trivalent actinides from highly acidic radioactive waste solutions, a process vital for partitioning and transmutation strategies aimed at waste volume reduction.

| Adsorbent Material | Key Feature | Uranium Adsorption Capacity (in natural seawater) | Reference |

|---|---|---|---|

| Porous Aromatic Framework with 2-aminobenzamidoxime | Bio-inspired nano-traps with assistant amine group | 4.36 mg/g | nih.gov |

| Interconnected Open-Pore Poly(amidoxime) (PAO) Fiber | Nano-channel architecture | 17.57 mg/g | rsc.org |

| Amidoxime-based Adsorbent Fabric | Deployed in marine experiments | Data varies with conditions | researchgate.net |

Organophosphates are a class of highly toxic compounds used as pesticides and chemical warfare agents (e.g., sarin, soman). Their persistence in the environment poses a significant threat. Amidoxime-functionalized materials can act as "reactive sorbents," which not only adsorb these toxic compounds but also chemically degrade them into less harmful substances.

A study on amidoxime-functionalized bead cellulose (B213188) demonstrated its high efficiency in destroying organophosphate pesticides like parathion (B1678463) methyl and paraoxon (B1678428) methyl. The degradation mechanism involves the nucleophilic attack of the amidoxime group on the phosphorus center of the organophosphate molecule, which cleaves the phosphoester bond. Quantum mechanical calculations have shown that the amidoxime-catalyzed pathway dramatically lowers the energetic reaction barrier compared to simple hydrolysis, leading to a rapid increase in the degradation rate. For instance, the degradation of parathion methyl was observed to complete within hours at neutral pH using the amidoxime-functionalized sorbent.

| Organophosphate Compound | Observed Product | Reaction Time Scale (at pH 7.22) | Key Finding | Reference |

|---|---|---|---|---|

| Parathion methyl | 4-nitrophenol | t1/2 = 20-30 hours | Reaction barrier reduced from 31.40 to 11.37 kcal/mol | |

| Paraoxon methyl | 4-nitrophenol | Several hours for near-complete conversion | Demonstrates effective cleavage of the phosphoester bond |

Catalysis

In the field of catalysis, molecules containing the amidoxime functional group, such as this compound, can play a dual role. They can act as ligands that modify the properties of a homogeneous metal catalyst, or they can be incorporated into a solid support to create a heterogeneous catalyst.

A ligand is a molecule that binds to a central metal atom to form a coordination complex. The electronic and steric properties of the ligand are crucial as they influence the reactivity, selectivity, and stability of the catalyst. The amidoxime group in this compound can act as a bidentate ligand, coordinating to a metal center through its oxime nitrogen and oxygen atoms. This chelation can stabilize the metal center and create a specific steric environment that directs the outcome of a catalytic reaction.

While specific catalytic applications featuring this compound as a discrete ligand are not widely documented in the reviewed literature, the principles of coordination chemistry suggest its potential. The electron-donating tert-butyl group would increase the electron density on the benzamidoxime (B57231) framework, enhancing the donor properties of the ligand. This can affect the kinetics of catalytic cycles, such as in cross-coupling reactions or hydrogenations, by modifying the oxidative addition and reductive elimination steps. The development of catalysts often involves screening a library of ligands with varied electronic and steric profiles to optimize performance, and this compound would be a candidate within such a library.

A major advancement in catalysis is the development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support. This approach simplifies catalyst recovery and reuse, making processes more economical and sustainable. Amidoxime groups are used to functionalize various supports, such as silica, cellulose, and polymers, which then act as anchors for catalytically active metal nanoparticles or complexes.

These amidoxime-functionalized supports serve as excellent platforms for a range of metal-catalyzed reactions. The amidoxime groups effectively chelate and stabilize the metal ions, preventing their leaching from the support and aggregation into less active forms. This leads to stable and highly efficient catalysts that can be easily separated from the reaction mixture by simple filtration.

| Support Material | Active Metal | Catalytic Reaction | Key Result | Reference |

|---|---|---|---|---|

| Amidoxime-functionalized Silica (AFS) | Copper (Cu) | Reductive degradation of Methylene Blue | Followed pseudo-first-order kinetics with a rate constant of 0.6224 min⁻¹; reusable. | |

| Amidoxime-functionalized Magnetic Cellulose | Palladium (Pd) | Suzuki cross-coupling | Excellent yields; catalyst easily recovered with a magnet and reused five times with no appreciable loss in activity. | |

| Amido-amidoxime functionalized Silica | Gold (Au) | Catalytic oxidation of toluene (B28343) vapor | Achieved 87.11% removal at 275 °C in an equilibrium system. | |

| Amidoxime-functionalized Polyacrylonitrile (PAN) | Palladium (Pd) | Heck coupling | Afforded coupling products in up to 96% isolated yield; catalyst was stable for at least 5 cycles. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.